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Compound of Interest

Compound Name: FR260010 free base

Cat. No.: B1674030 Get Quote

CAS Number: 374555-75-6

This technical guide provides an in-depth overview of the chemical properties, mechanism of

action, and relevant experimental protocols for FR260010 free base, a potent and selective

serotonin 5-HT2C receptor antagonist. This document is intended for researchers, scientists,

and drug development professionals engaged in neurological and psychiatric research.

Core Chemical Properties
FR260010, with the systematic name N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5,6-

dihydrobenzo[h]quinazolin-4-amine, is a small molecule antagonist of the 5-HT2C receptor.[1]

Its fundamental chemical and physical properties are summarized in the table below.
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Property Value Reference

CAS Number 374555-75-6 [2]

Molecular Formula C22H19N5 PubChem CID: 9968450

Molecular Weight 353.42 g/mol PubChem CID: 9968450

Appearance Solid (Specific form may vary) N/A

Melting Point Not available N/A

Boiling Point Not available N/A

Solubility

Soluble in DMSO.

Formulations for in vivo use

can be prepared using

PEG400, or as a suspension in

carboxymethyl cellulose with

Tween 80.

[2]

Mechanism of Action and Signaling Pathway
FR260010 functions as a highly selective antagonist of the serotonin 5-HT2C receptor,

exhibiting a high binding affinity with a Ki of 1.1 nM.[2] This selectivity is significant, particularly

over the 5-HT2A receptor, for which it has a much lower affinity. The 5-HT2C receptor is a G-

protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Upon activation by its endogenous ligand, serotonin (5-HT), the 5-HT2C receptor stimulates

phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds

to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular

calcium (Ca2+), leading to a variety of cellular responses. By competitively binding to the 5-

HT2C receptor, FR260010 blocks the initiation of this signaling cascade, thereby inhibiting the

downstream effects of serotonin at this receptor subtype.
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Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol outlines a general method to assess the antagonist activity of FR260010 at the 5-

HT2C receptor by measuring changes in intracellular calcium levels.

1. Cell Culture and Plating:

Culture cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) in

appropriate growth medium.

Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density

that will result in a confluent monolayer on the day of the assay.

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

2. Dye Loading:

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or

Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM

HEPES). Probenecid may be included to prevent dye leakage.

Aspirate the growth medium from the cell plates and add the dye-loading solution to each

well.
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Incubate the plates for 60-90 minutes at 37°C, protected from light.

3. Compound Addition and Measurement:

Prepare serial dilutions of FR260010 (the antagonist) and a known 5-HT2C receptor agonist

(e.g., serotonin or a selective agonist) in the assay buffer.

To determine antagonist activity, pre-incubate the cells with various concentrations of

FR260010 for a defined period (e.g., 15-30 minutes).

Following pre-incubation, add a fixed concentration of the 5-HT2C agonist to stimulate

calcium release.

Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g.,

FLIPR or FlexStation) with appropriate excitation and emission wavelengths for the chosen

dye.

Record the fluorescence signal over time to capture the transient calcium response.

4. Data Analysis:

The antagonist effect is determined by the reduction in the agonist-induced calcium signal in

the presence of FR260010.

Plot the agonist response as a function of FR260010 concentration to determine the IC50

value, which represents the concentration of FR260010 that inhibits 50% of the maximal

agonist response.
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Intracellular Calcium Assay Workflow

Synthesis of FR260010
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A detailed, step-by-step synthesis protocol for FR260010 is not publicly available in the

reviewed literature. However, the synthesis of the core 5,6-dihydrobenzo[h]quinazolin-4-amine

structure can be approached through established methods for quinazoline synthesis. A

plausible synthetic route would involve the following key steps:

Synthesis of a substituted anthranilic acid or a related precursor that will form the

dihydrobenzo[h] part of the molecule.

Construction of the quinazoline ring system. This is often achieved by reacting the anthranilic

acid derivative with a suitable one-carbon source, such as formamide or a formamidine

derivative, under cyclization conditions.

Introduction of the amine at the 4-position. This typically involves the conversion of a 4-oxo

or 4-chloroquinazoline intermediate to the desired 4-amino group.

Coupling of the 4-aminoquinazoline core with the 3-(4-methyl-1H-imidazol-1-yl)aniline side

chain. This is commonly achieved through a palladium-catalyzed cross-coupling reaction,

such as the Buchwald-Hartwig amination.
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General Synthetic Workflow

Conclusion
FR260010 is a valuable research tool for investigating the role of the 5-HT2C receptor in

various physiological and pathological processes. Its high potency and selectivity make it a

suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic

potential of 5-HT2C receptor antagonism in conditions such as anxiety, depression, and other

central nervous system disorders. The information and protocols provided in this guide are

intended to facilitate further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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